

Spectroscopic data for 2-Cyano-5-methoxybenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-5-methoxybenzoic acid

Cat. No.: B061093

[Get Quote](#)

Despite a comprehensive search for experimental spectroscopic data for **2-Cyano-5-methoxybenzoic acid**, no specific ^1H NMR, ^{13}C NMR, Infrared (IR), or experimental Mass Spectrometry data is publicly available in the searched scientific databases and literature. While predicted mass spectrometry data exists, this does not meet the requirements for an in-depth technical guide based on experimental results.

The following sections provide general experimental protocols for the techniques requested, based on common practices for similar aromatic carboxylic acids. A logical workflow for the characterization of a novel compound like **2-Cyano-5-methoxybenzoic acid** is also presented.

Spectroscopic Data (Hypothetical)

In the absence of experimental data, the following tables are placeholders to illustrate how the data would be presented.

Table 1: Hypothetical ^1H NMR Data for **2-Cyano-5-methoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	br s	1H	COOH
~7.8-8.0	d	1H	Ar-H
~7.6-7.8	dd	1H	Ar-H
~7.2-7.4	d	1H	Ar-H
~3.9	s	3H	OCH ₃

Table 2: Hypothetical ¹³C NMR Data for **2-Cyano-5-methoxybenzoic acid**

Chemical Shift (δ) ppm	Assignment
~165-170	COOH
~160-165	C-OCH ₃
~135-140	Ar-C
~120-125	Ar-CH
~118-122	Ar-CH
~115-120	CN
~110-115	C-CN
~105-110	Ar-CH
~55-60	OCH ₃

Table 3: Hypothetical IR Absorption Data for **2-Cyano-5-methoxybenzoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2220-2260	Medium-Strong	C≡N stretch (Nitrile)
~1680-1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1470	Medium-Weak	C=C stretch (Aromatic)
~1250-1300	Strong	C-O stretch (Carboxylic Acid/Ether)
~1020-1080	Medium	C-O stretch (Ether)

Table 4: Hypothetical Mass Spectrometry Data for **2-Cyano-5-methoxybenzoic acid**

m/z	Proposed Fragment
177	[M] ⁺
160	[M-OH] ⁺
149	[M-CO] ⁺
132	[M-COOH] ⁺
104	[M-COOH, -CN] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a compound such as **2-Cyano-5-methoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

- The choice of solvent depends on the solubility of the compound. For a carboxylic acid, DMSO-d₆ is often a good choice.
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution (0.03-0.05% v/v) to provide a chemical shift reference at 0.00 ppm.
- The solution is then transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
- Standard acquisition parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
- Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

- The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- A wider spectral width (e.g., 0 to 220 ppm) is used.
- Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

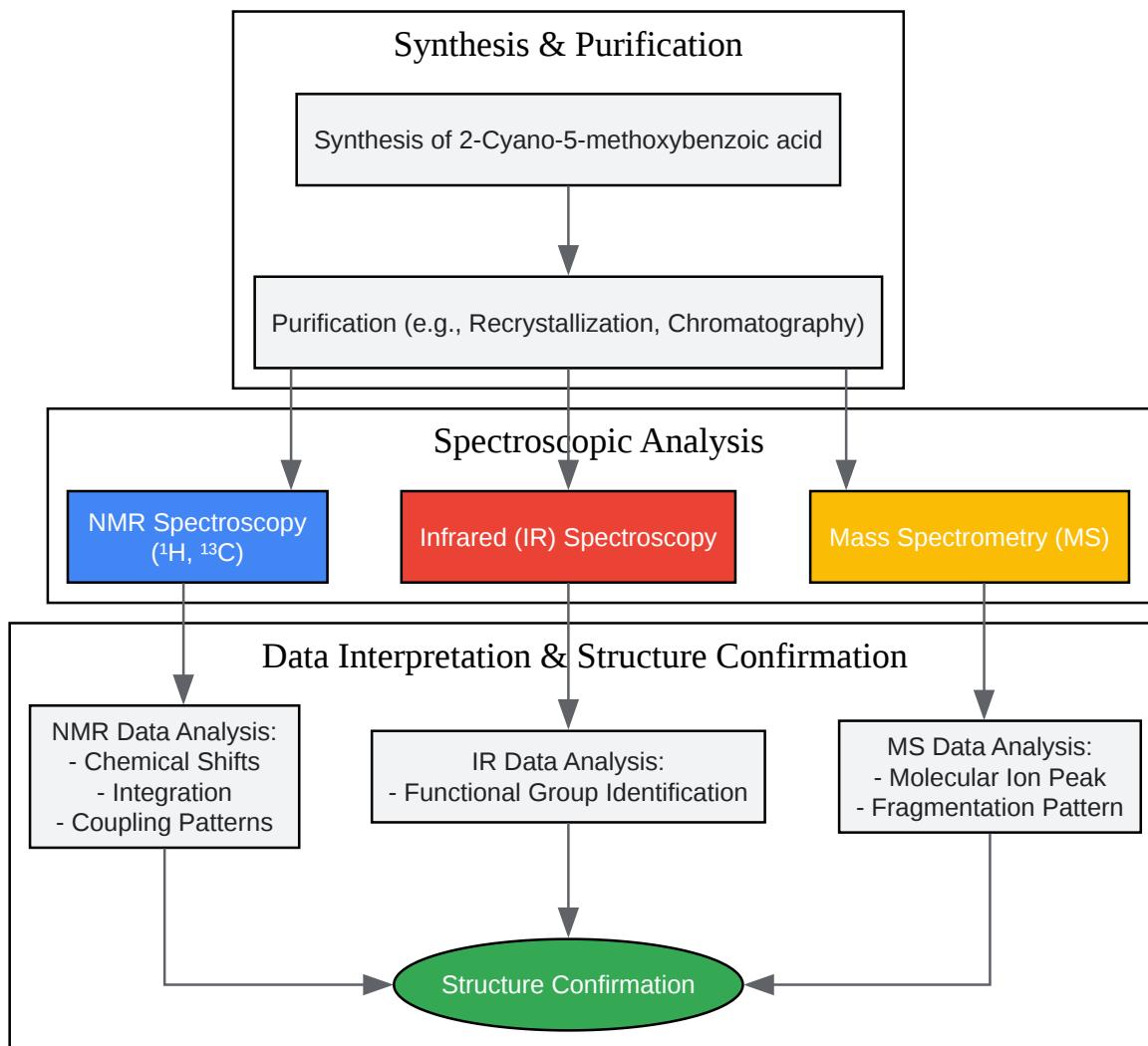
- A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.
- The sample spectrum is then recorded, typically in the range of 4000 to 400 cm^{-1} .
- An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:


- A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

2. Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **2-Cyano-5-methoxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **2-Cyano-5-methoxybenzoic acid**.

- To cite this document: BenchChem. [Spectroscopic data for 2-Cyano-5-methoxybenzoic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061093#spectroscopic-data-for-2-cyano-5-methoxybenzoic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com